molecular formula C16H16O4 B14134682 Benzyl 2-(4-methoxyphenoxy)acetate

Benzyl 2-(4-methoxyphenoxy)acetate

Cat. No.: B14134682
M. Wt: 272.29 g/mol
InChI Key: BDLDOHSYMJOGDA-UHFFFAOYSA-N
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Description

Benzyl 2-(4-methoxyphenoxy)acetate is a synthetic ester derivative characterized by a benzyl ester group linked to an acetoxy backbone, which is further substituted with a 4-methoxyphenoxy moiety. This compound is likely used in pharmaceutical or agrochemical intermediates, given the prevalence of similar esters in synthesis pathways .

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

benzyl 2-(4-methoxyphenoxy)acetate

InChI

InChI=1S/C16H16O4/c1-18-14-7-9-15(10-8-14)19-12-16(17)20-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3

InChI Key

BDLDOHSYMJOGDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(4-methoxyphenoxy)acetate typically involves the esterification of benzyl alcohol with 2-(4-methoxyphenoxy)acetic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of eco-friendly catalysts and solvents is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(4-methoxyphenoxy)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and 2-(4-methoxyphenoxy)acetic acid.

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid, depending on the oxidizing agent used.

    Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic aromatic substitution reactions.

Major Products:

Scientific Research Applications

Benzyl 2-(4-methoxyphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(4-methoxyphenoxy)acetate involves its interaction with various molecular targets. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In oxidation reactions, the benzyl group is oxidized through electron transfer processes. The specific pathways and molecular targets depend on the type of reaction and the conditions used .

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences among benzyl 2-(4-methoxyphenoxy)acetate and related esters:

Compound Name Ester Group Substituents on Phenyl Ring CAS Number Key Features
This compound* Benzyl 4-Methoxyphenoxy Not explicitly listed Hypothesized high lipophilicity
Ethyl 4-benzyloxyphenylacetate Ethyl 4-Benzyloxy 56441-69-1 Enhanced stability due to benzyloxy group
Methyl 2-(4-methoxy-2-benzyloxyphenyl)acetate Methyl 4-Methoxy, 2-Benzyloxy 209404-16-0 Ortho-substitution increases steric hindrance
Benzyl 2-(4-hydroxyphenyl)acetate Benzyl 4-Hydroxy 27727-37-3 Hydroxy group improves solubility
Methyl 2-(4-(5-bromopentoxy)phenyl)acetate Methyl 4-(5-Bromopentoxy) 1026417-18-4 Bromine substitution for further functionalization

*Hypothetical structure inferred from analogs.

Physicochemical Properties

  • Lipophilicity : Benzyl esters (e.g., benzyl 2-(4-hydroxyphenyl)acetate) generally exhibit higher logP values compared to methyl or ethyl esters due to the bulky benzyl group .
  • Solubility : Methoxy substituents (as in methyl 2-(4-methoxy-2-benzyloxyphenyl)acetate) enhance solubility in polar solvents, whereas benzyloxy groups (e.g., ethyl 4-benzyloxyphenylacetate) reduce water solubility .
  • Thermal Stability : Methyl esters (e.g., methyl 2-(4-(5-bromopentoxy)phenyl)acetate) may exhibit lower thermal stability compared to benzyl esters, which are more resistant to hydrolysis .

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